6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt
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Overview
Description
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt is a complex chemical compound with applications in protein cross-linking and labeling due to its specific chemical structure and properties.
Synthesis Analysis
The synthesis of related compounds involves the use of N-hydroxysulfosuccinimide, a hydrophilic ligand for preparing active esters. This ligand is incorporated into protein cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidyl propionate), which is efficient at physiological pH and cleavable under mild conditions (Staros, 1982).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(tri-n-butyltin) esters of dicarboxylic acid, shows a three-dimensional framework with significant space for chemical interactions, crucial for the compound’s function in cross-linking and labeling (Yin, Wang, & Ma, 2003).
Chemical Reactions and Properties
Compounds like sulfosuccinimidyl-2-(p-azidosalicylamido)-1,3'-dithiopropionate demonstrate the ability to cross-link proteins, indicating similar potential for 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid (Shephard et al., 1988).
Physical Properties Analysis
The physical properties of such compounds, particularly their solubility and stability, are crucial for their application in biochemistry. For instance, [35S]dithiobis(succinimidyl propionate) demonstrates high reactivity under mild conditions and a long solution half-life (Lomant & Fairbanks, 1976).
Chemical Properties Analysis
Compounds like 4-Sulfotetrafluorophenyl (STP) esters, which are highly water-soluble and react readily with primary amines, suggest that the compound would have similar reactive properties with amines, making it valuable in protein labeling (Gee, Archer, & Kang, 1999).
Scientific Research Applications
Protein Cross-linking
One application of compounds similar to the specified chemical is in protein cross-linking. N-hydroxysulfosuccinimide esters, like the one , are incorporated into cross-linking reagents, demonstrating efficiency at physiological pH and quantitatively cleavable by reduction under mild conditions. These reagents have been shown to be membrane impermeant, useful in experiments with human erythrocytes and erythrocyte membranes (Staros, 1982).
Photoaffinity Labeling
Such chemicals can also be used as photoaffinity labeling reagents. For instance, sulfosuccinimidyl active esters have been synthesized for this purpose, demonstrating efficient photolysis at wavelengths greater than 300 nm, capable of crosslinking by carbene insertion processes (Hahn & Southwick, 1991).
Probe Synthesis for Biochemical Studies
The synthesis of derivatives of biotinylated compounds, such as 6β-Aminoestradiol and its biotin conjugates, illustrate another application in probe synthesis for biochemical studies. These probes are synthesized from amino derivatives and used in various biological research contexts (Adamczyk, Mattingly, & Reddy, 1998).
Surface-Active Properties Investigation
Compounds like these have also been studied for their surface-active properties. Research into salts of alpha-sulfonated acids and esters explores their solubility, detergency, and surface-active properties, extending the range of potential applications (Stirton, Weil, & Bistline, 1954).
Analytical Applications
Furthermore, these compounds have been used in the synthesis and characterization of materials for analytical applications. For example, they have been employed in the synthesis of poly(azo-ester-imide)s and their use in interfacial polycondensation, relevant in analytical chemistry (Hajipour et al., 2009).
Safety And Hazards
Future Directions
The use of BS3 as a crosslinker in protein analysis and other biological applications is well established2. Future research may focus on exploring new applications of BS3 and other similar crosslinkers in various fields of study.
properties
IUPAC Name |
disodium;1-[3-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2/t16-,17-,18?,19?,26-,27?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFLQXVLGIMDB-FCUPWUOZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N8Na2O19S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt |
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